

Technical Guide: Crystal Structure and Application of Hydrated Ruthenium Nitrosyl Chloride

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Compound of Interest

Compound Name: Nitrosyl chloride;ruthenium(3+);hydrate
Cat. No.: B13828782

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Subject: Structural Characterization, Synthesis, and Pharmaceutical Relevance of

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Executive Summary

Ruthenium nitrosyl chloride hydrate (

, CAS 32535-76-5) is a critical inorganic precursor in the synthesis of ruthenium-based antineoplastic agents and nitric oxide-releasing molecules (NORMs).[1] Unlike simple metal salts, this compound features a non-innocent nitrosyl ligand that profoundly influences its reactivity and structural geometry.[1]

This guide provides a technical deep-dive into the crystallographic nuances of the

core, offering a validated synthesis protocol and elucidating its role in developing next-generation metallodrugs.[1] It is designed for researchers requiring high-fidelity structural data to optimize ligand exchange reactions in drug design.

Structural Crystallography & Coordination

Chemistry[1]

The Core

The defining feature of hydrated ruthenium nitrosyl chloride is the ruthenium-nitrosyl moiety.[1] In the Enemark-Feltham notation, this complex is classified as a

system (where 6 is the sum of metal

and nitrosyl

electrons).[1][2]

- Electronic Configuration: Formally described as

[1]

- Geometry: The

bond angle is essentially linear (

), characteristic of the cationic nitrosyl ligand (

) donating electron density to a low-spin

ruthenium center.[1]

- Coordination Sphere: The complex adopts a distorted octahedral geometry. In the hydrated form, water molecules occupy the coordination sites not taken by chloride or nitrosyl ligands, typically resulting in species such as

[1]

Lattice Parameters and Bond Metrics

While commercial samples are often amorphous or microcrystalline mixtures, single-crystal X-ray diffraction (XRD) of analogous anionic species (e.g.,

) and stabilized neutral forms reveals the following conserved structural metrics:

Parameter	Typical Value	Structural Significance
Crystal System	Monoclinic / Orthorhombic	Varies by specific hydration/solvate state.
Ru–N Bond Length	Å	Indicates strong π -backbonding from Ru(II) to NO(π^*). ^[1]
N–O Bond Length	Å	Short bond confirms triple-bond character (≈ 1.15 Å). ^[1]
Ru–Cl Bond Length	Å	Typical for Ru(II) chlorides; elongated trans to NO due to trans-effect. ^[1]
Ru–N–O Angle		Linear geometry confirms π -backbonding state. ^[1]



Critical Insight: The nitrosyl ligand exerts a strong trans-labilizing effect. Ligands trans to the NO group (often Cl or

) are more labile and susceptible to substitution.^[1] This is the primary mechanistic lever used in synthesizing drugs like NAMI-A derivatives.

Validated Synthesis & Purification Protocol

Objective: Synthesis of high-purity

from

. Safety Warning: Reactions generate toxic gases.^[1] Perform exclusively in a fume hood.

Reagents

- Ruthenium(III) chloride hydrate (), trace metals basis.^[1]
- Hydrochloric acid (), 37%, ACS reagent.^[1]
- Nitric acid (), 65%, ACS reagent.^[1]
- Ethanol (absolute).^[1]

Step-by-Step Methodology

- Digestion: Dissolve 2.0 g of in 20 mL of 6M .
- Nitrosylation: Slowly add 5 mL of concentrated dropwise.
 - Observation: Evolution of brown fumes () and a color change to deep red-violet.^[1]
- Reflux: Heat the solution to reflux (

) for 4 hours to ensure complete conversion of Ru(III) to the

species.

- Evaporation: Evaporate the solution to near dryness on a steam bath. Do not bake the residue, as this promotes the formation of insoluble oxides.

- Re-chlorination: Add 10 mL of concentrated

and evaporate again to remove residual nitrates. Repeat this step twice.

- Crystallization: Dissolve the residue in a minimum volume of water/ethanol (1:1). Allow to stand in a desiccator over

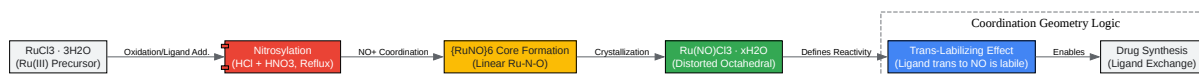
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- Result: Dark red-brown hygroscopic crystals of

[1]

Visualization: Synthesis & Structure Logic

The following diagram illustrates the chemical transformation and the resulting coordination geometry logic.



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Caption: Workflow from Ru(III) precursor to the nitrosyl complex, highlighting the critical trans-effect utilized in downstream drug synthesis.

Pharmaceutical Relevance & Applications

Precursor for Anticancer Metallodrugs

serves as the primary starting material for synthesizing ruthenium-based antimetastatic agents. [1] The lability of the chlorides allows for the introduction of organic ligands (e.g., azoles, sulfoxides) to tune lipophilicity and cellular uptake.[1]

- NAMI-A Analogs: The structural motif

is accessible via this precursor.[1] The presence of the NO group mimics the physiological stability required for prodrug activation.

- Mechanism of Action: These complexes often act as "prodrugs." In the hypoxic environment of solid tumors, the Ru center can be reduced (Ru(II)

Ru(III) or NO release), triggering cytotoxicity or anti-angiogenic effects.[1]

Nitric Oxide Release (NORMs)

The linear

bond is photolabile.[1] Upon irradiation with specific wavelengths (UV-Vis), the complex releases NO.[1] This property is exploited in:

- Photodynamic Therapy (PDT): Targeted delivery of toxic NO radicals to tumor sites.[1]
- Vasodilation Studies: Controlled release of NO to study cardiovascular signaling pathways.

Analytical Validation (Quality Control)[1]

To ensure the integrity of the synthesized crystal structure, the following analytical benchmarks must be met:

- FT-IR Spectroscopy:
 - Diagnostic Band: Strong stretching vibration
at
.[1]
 - Note: A shift below

suggests reduction to

(bent geometry) or impurity.[1]

- UV-Vis Spectroscopy:

- Characteristic

transitions and MLCT bands in the

range, distinct from the broad absorption of starting

[1]

- Elemental Analysis (CHN/Cl):

- Verify the Cl:Ru ratio is approximately 3:1. Deviations often indicate the formation of anionic species like

due to excess HCl.[1]

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